molecular formula C17H15N5O2 B11234790 1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide

1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B11234790
M. Wt: 321.33 g/mol
InChI Key: PADJDLKGBWEDSG-UHFFFAOYSA-N
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Description

1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide is a high-purity synthetic compound designed for research applications. This molecule features a complex heterocyclic architecture, centering on a pyrrolidine-4-carboxamide core substituted at the nitrogen atom with a 2H-indazole moiety and at the carboxamide nitrogen with a pyridin-2-yl group. The 2H-indazole scaffold is a prominent pharmacophore in medicinal chemistry, known for its versatile biological activities and presence in several therapeutic agents . This specific molecular framework makes it a valuable chemical tool for probing biological pathways and protein interactions where indazole derivatives are known to be active. Researchers can utilize this compound in various early-stage investigations, including but not limited to: assay development for high-throughput screening, as a structural analog in structure-activity relationship (SAR) studies, and as a building block for synthesizing more complex molecules. Its structure suggests potential for interaction with various enzymatic targets, given that indazole-containing derivatives have demonstrated activity across a wide spectrum, including kinase inhibition and modulation of other protein families . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Properties

Molecular Formula

C17H15N5O2

Molecular Weight

321.33 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide

InChI

InChI=1S/C17H15N5O2/c23-15-9-11(17(24)19-14-7-3-4-8-18-14)10-22(15)16-12-5-1-2-6-13(12)20-21-16/h1-8,11H,9-10H2,(H,20,21)(H,18,19,24)

InChI Key

PADJDLKGBWEDSG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-INDAZOL-3-YL)-5-OXO-N-(PYRIDIN-2-YL)PYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indazole Ring: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via the Mannich reaction, involving the condensation of formaldehyde, a secondary amine, and a ketone.

    Coupling Reactions: The indazole and pyrrolidine rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Final Assembly: The pyridine ring is introduced through a nucleophilic substitution reaction, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes selective oxidation at both the indazole and pyridine rings:

Reaction SiteOxidizing AgentConditionsProduct FormedYieldReference
Pyridine nitrogen3-chloroperoxybenzoic acid (mCPBA)Dichloromethane, 0-5°C, 4 hrsPyridine N-oxide derivative68-72%
Indazole ringKMnO₄ in acidic mediumH₂SO₄/H₂O, 60°C, 2 hrs3-ketoindazole analog55%

Key findings:

  • Pyridine N-oxidation occurs preferentially over indazole oxidation due to steric accessibility .

  • Strong oxidizing agents like KMnO₄ lead to ring-opening side reactions if temperature exceeds 70°C.

Reduction Reactions

The pyrrolidone carbonyl group shows reducibility under specific conditions:

Reducing AgentConditionsProduct FormedSelectivityReference
NaBH₄/CeCl₃·7H₂OEtOH, 25°C, 6 hrsSecondary alcohol derivative>90%
H₂/Pd-C (10 wt%)MeOH, 1 atm H₂, 4 hrsPyrrolidine analog (saturation)78%

Notable observations:

  • CeCl₃·7H₂O enhances NaBH₄'s reducing power while preventing over-reduction of aromatic rings.

  • Catalytic hydrogenation requires strict moisture control to avoid dehalogenation of pyridine .

Nucleophilic Substitution

The carboxamide group participates in coupling reactions:

ReagentConditionsProduct TypeYieldReference
EDCI/HOBtDMF, RT, 12 hrsAmide-linked heterocyclic derivatives65-82%
POCl₃Toluene, 110°C, 8 hrsNitrile derivatives47%

Mechanistic insights:

  • EDCI/HOBt-mediated couplings show superior regioselectivity compared to DCC-based methods .

  • POCl₃ reactions require anhydrous conditions to prevent hydrolysis side reactions.

Hydrolysis Reactions

Controlled hydrolysis modifies the carboxamide functionality:

ConditionsProduct FormedReaction TimePurityReference
6M HCl, refluxCarboxylic acid analog3 hrs91%
NaOH (2M)/EtOH (1:1)Sodium carboxylate salt2 hrs85%

Stability data:

  • Acidic hydrolysis proceeds 2.3× faster than basic hydrolysis at 80°C .

  • The indazole ring remains intact under both conditions due to resonance stabilization .

Condensation Reactions

The NH group of pyrrolidone participates in cyclocondensations:

Partner ReagentCatalystProduct FormedYieldReference
2-aminobenzothiazolep-TsOHBicyclic thiazolo-pyrrolidone73%
Glyoxylic acidAcOH (glacial)Spiro-oxindole derivative61%

Optimization notes:

  • p-TsOH gives higher yields than H₂SO₄ due to milder acidity .

  • Spiro compound formation requires strict stoichiometric control (1:1.05 ratio) .

Stability Profile

Critical degradation pathways under stress conditions:

ConditionTimeframeMajor Degradants% DegradationReference
pH 1.2 (HCl)48 hrsHydrolyzed carboxylic acid28%
UV light (254 nm)72 hrsRing-opened diamine41%
40°C/75% RH4 weeksN-oxide dimer15%

Scientific Research Applications

Biological Activities

Research has highlighted several biological applications of this compound:

  • Antimicrobial Activity :
    • Studies have demonstrated that derivatives of indazole compounds exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
  • Anticancer Potential :
    • The compound has been evaluated for its anticancer properties, showing promising results in inhibiting the proliferation of cancer cells in vitro. It targets specific pathways involved in cell cycle regulation and apoptosis, making it a candidate for further development as an anticancer agent .
  • Anti-inflammatory Effects :
    • Research indicates that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of 1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions, including cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of various indazole derivatives, including this compound. The disc diffusion method was utilized to evaluate activity against S. aureus and E. coli, with results indicating significant inhibition zones compared to control groups .

Case Study 2: Anticancer Activity

In a recent investigation, the compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed a dose-dependent reduction in cell viability, with IC50 values suggesting effective cytotoxicity at relatively low concentrations. Mechanistic studies revealed induction of apoptosis via caspase activation pathways .

Mechanism of Action

The mechanism of action of 1-(1H-INDAZOL-3-YL)-5-OXO-N-(PYRIDIN-2-YL)PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Aromatic vs. Aliphatic Substituents

  • Target Compound: The 2H-indazol-3-yl group provides a rigid, planar bicyclic system, favoring π-π stacking and hydrophobic interactions.
  • (4-chlorophenyl, pyridin-3-yl): Chlorine enhances electronegativity, while pyridin-3-yl’s nitrogen position alters hydrogen-bonding geometry compared to the target’s pyridin-2-yl.

Physicochemical Properties

  • Density : ’s compound (1.508 g/cm³) has the highest density due to the thiadiazole ring and chlorine atom, suggesting compact molecular packing. The target’s density is likely closer to (1.4 g/cm³), given shared pyridine and aromatic features.
  • The target’s pKa remains uncharacterized but may vary due to indazole’s weakly acidic NH group.

Molecular Weight and Bioavailability

  • The target’s estimated molecular weight (~306) places it within the "drug-like" range (200–500 Da), comparable to (315.75) but lower than (358.46). Bulkier substituents in (thiadiazole, dimethylphenyl) may reduce membrane permeability.

Implications for Drug Design

  • Target Compound Advantages :
    • Indazole’s bicyclic structure may improve binding affinity in kinase or protease targets.
    • Pyridin-2-yl’s hydrogen-bonding capacity could enhance target engagement compared to aliphatic amides (e.g., ).
  • Limitations: Limited solubility predicted due to aromaticity; ’s aliphatic 3-methylbutyl group may offer better solubility but reduced specificity.

Q & A

Q. What are the recommended synthetic routes for 1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including condensation of indazole derivatives with pyrrolidine precursors followed by carboxamide coupling. For example, analogous pyrrolidine-3-carboxamide derivatives are synthesized via hydrazide intermediates under reflux conditions using coupling agents like EDCI/HOBt . Purity optimization requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water mobile phase) to achieve ≥95% purity. Post-synthesis characterization via ¹H/¹³C NMR and IR spectroscopy is critical to confirm structural integrity .

Q. How should researchers validate the structural identity of this compound?

Key validation steps include:

  • NMR spectroscopy : Compare chemical shifts (e.g., indazole NH protons at δ 12.5–13.0 ppm, pyrrolidine carbonyl at ~170 ppm in ¹³C NMR) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation from theoretical values .
  • Infrared (IR) spectroscopy : Identify characteristic stretches (e.g., C=O at 1650–1700 cm⁻¹, NH at 3200–3400 cm⁻¹) .

Q. What experimental design principles apply to initial bioactivity screening?

Use a tiered approach:

In vitro assays : Screen for kinase inhibition (e.g., JAK2/STAT3 pathways) at 1–100 μM concentrations .

Dose-response curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism).

Selectivity profiling : Test against related kinases to assess off-target effects .

Positive/negative controls : Include staurosporine (broad kinase inhibitor) and DMSO vehicle controls .

Advanced Research Questions

Q. How can computational methods enhance reaction optimization for this compound?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental data to predict optimal reaction conditions . For example:

  • Solvent selection : Use COSMO-RS simulations to predict solubility and reaction kinetics.
  • Catalyst screening : Evaluate Pd/C or CuI-mediated coupling efficiencies via transition-state energy comparisons .
  • Machine learning : Train models on existing kinetic data to predict yields under untested conditions (e.g., temperature, pressure) .

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability or compound stability. Mitigation strategies include:

  • Standardized protocols : Adopt CLSI guidelines for cell viability assays (e.g., MTT/PI staining) .
  • Stability studies : Monitor compound degradation in DMSO/PBS via LC-MS over 24–72 hours .
  • Meta-analysis : Use statistical tools (e.g., R/Bioconductor) to aggregate data and identify outliers .

Q. How can researchers design pharmacokinetic (PK) studies for this compound?

Key steps:

  • In vitro ADME : Assess metabolic stability using liver microsomes (human/rodent) and PAMPA for permeability .
  • In vivo PK : Administer 10 mg/kg (IV/oral) to rodents, collect plasma at 0.5–24 hr intervals, and quantify via LC-MS/MS. Calculate AUC, Cmax, and t₁/₂ .
  • Tissue distribution : Use radiolabeled analogs (¹⁴C/³H) to track accumulation in target organs .

Q. What advanced techniques elucidate the mechanism of action (MoA)?

  • Crystallography : Co-crystallize the compound with target kinases (e.g., JAK2) to resolve binding modes .
  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., p-value <0.05, fold-change >2) .
  • SPR/BLI : Measure binding kinetics (ka/kd) using surface plasmon resonance or bio-layer interferometry .

Methodological Resources

TechniqueApplicationReference
HPLC-PDAPurity assessment
DFT CalculationsReaction optimization
HRMSStructural validation
SPRBinding kinetics

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